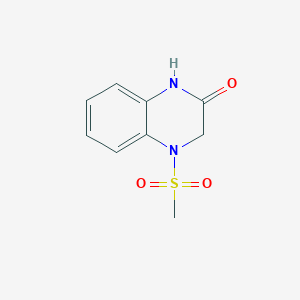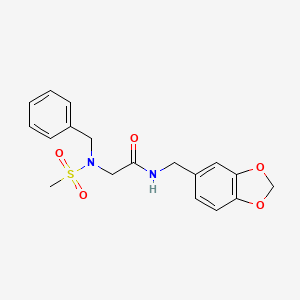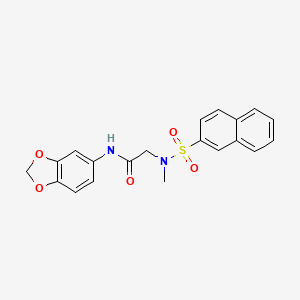![molecular formula C18H26N2O6S B3450781 [1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B3450781.png)
[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone
Overview
Description
[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone: is a complex organic compound with a unique structure that combines a sulfonyl group, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of 2,5-dimethoxybenzene with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with piperidine.
Formation of the Morpholine Intermediate: Morpholine is reacted with a suitable carbonyl compound to form the morpholine derivative.
Coupling Reaction: The piperidine and morpholine intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing enzyme activity and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the piperidine and morpholine rings can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Dichloroaniline: An aniline derivative with similar functional groups.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable applications.
Uniqueness
What sets [1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone apart from these similar compounds is its combination of a sulfonyl group with both piperidine and morpholine rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-24-15-3-4-16(25-2)17(13-15)27(22,23)20-7-5-14(6-8-20)18(21)19-9-11-26-12-10-19/h3-4,13-14H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGISKNLFHACEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(1,3-benzodioxol-5-ylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B3450698.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B3450701.png)
![ethyl 4-{[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B3450703.png)
![2-{4-[benzyl(methyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide](/img/structure/B3450713.png)
![2-[({1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}AMINO)METHYL]-6-(PROP-2-EN-1-YL)PHENOL](/img/structure/B3450724.png)
![2-METHOXY-6-[({1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}AMINO)METHYL]PHENOL](/img/structure/B3450727.png)
![2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B3450730.png)


![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B3450755.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B3450757.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B3450775.png)
![2-({1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3450782.png)
